

# The Thermodynamics of Branched Alkanes: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *4-Ethyl-2,6-dimethylheptane*

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## Abstract

This technical guide provides an in-depth exploration of the thermodynamic properties of branched alkanes. It has long been established that branched alkanes are thermodynamically more stable than their linear isomers, a phenomenon with significant implications in fields ranging from petroleum chemistry to medicinal chemistry. This document summarizes key thermodynamic parameters, details the experimental and theoretical methodologies used to determine these properties, and provides visual representations of the underlying principles. All quantitative data are presented in structured tables for ease of comparison, and key experimental and logical workflows are illustrated using diagrams.

## Introduction: The Stability of Branched Alkanes

Alkanes, the simplest class of hydrocarbons, exhibit fascinating variations in their thermodynamic properties based on their molecular structure. A key principle is that branched-chain alkanes are generally more thermodynamically stable than their straight-chain counterparts with the same number of carbon atoms.<sup>[1][2]</sup> This increased stability is reflected in their lower standard enthalpies of formation and heats of combustion.<sup>[3][4]</sup> The reasons for this enhanced stability are multifaceted and have been a subject of considerable discussion in chemical literature. Key contributing factors include electron correlation effects, electrostatic interactions, and differences in steric energy.<sup>[5][6][7]</sup> More compact, branched structures lead

to a decrease in the molecular surface area per atom, resulting in a lower overall energy state.

[6]

This guide will delve into the core thermodynamic properties of branched alkanes, namely:

- Standard Enthalpy of Formation ( $\Delta H_f^\circ$ )
- Standard Molar Entropy ( $S^\circ$ )
- Standard Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ )
- Molar Heat Capacity ( $C_p$ )

## Quantitative Thermodynamic Data

The following tables summarize the standard thermodynamic properties of selected branched alkanes from C4 to C10 at 298.15 K and 1 bar. These values have been compiled from various sources and provide a basis for comparing the effects of branching on thermodynamic stability.

Table 1: Standard Enthalpy of Formation ( $\Delta H_f^\circ$ ) of Branched Alkanes (gas phase, kJ/mol)

Alkane	IUPAC Name	$\Delta H_f^\circ$ (kJ/mol)
C4H10	Isobutane (2-Methylpropane)	-134.2
C5H12	Isopentane (2-Methylbutane)	-153.3
Neopentane (2,2-Dimethylpropane)		-166.0
C6H14	Isohexane (2-Methylpentane)	-174.5
3-Methylpentane		-171.9
2,2-Dimethylbutane		-185.8
2,3-Dimethylbutane		-179.1
C7H16	2-Methylhexane	-195.0
3-Methylhexane		-192.3
2,2-Dimethylpentane		-206.3
2,3-Dimethylpentane		-199.2
2,4-Dimethylpentane		-203.8
3,3-Dimethylpentane		-201.7
3-Ethylpentane		-190.0
2,2,3-Trimethylbutane		-204.2
C8H18	2-Methylheptane	-215.5
3-Methylheptane		-212.8
4-Methylheptane		-212.0
2,2-Dimethylhexane		-226.4
2,3-Dimethylhexane		-219.7
2,4-Dimethylhexane		-224.3
2,5-Dimethylhexane		-221.3
3,3-Dimethylhexane		-222.2

3,4-Dimethylhexane	-217.6	
2,2,3-Trimethylpentane	-225.9	
2,2,4-Trimethylpentane	-224.1	
2,3,3-Trimethylpentane	-221.8	
2,3,4-Trimethylpentane	-219.7	
C9H20	2-Methyloctane	-236.0
2,2,5-Trimethylhexane	-242.3	
C10H22	2,2,3,3-Tetramethylhexane	-261.1

Note: Data compiled and averaged from multiple sources. Minor variations may exist between different references.

Table 2: Standard Molar Entropy (S°) of Branched Alkanes (gas phase, J/mol·K)

Alkane	IUPAC Name	S° (J/mol·K)
C4H10	Isobutane (2-Methylpropane)	294.6
C5H12	Isopentane (2-Methylbutane)	343.6
Neopentane (2,2-Dimethylpropane)		306.4
C6H14	Isohexane (2-Methylpentane)	387.3
3-Methylpentane		382.4
2,2-Dimethylbutane		358.2
2,3-Dimethylbutane		369.5
C7H16	2-Methylhexane	423.1
3-Methylhexane		427.8
2,2-Dimethylpentane		400.8
2,3-Dimethylpentane		412.1
2,4-Dimethylpentane		409.2
3,3-Dimethylpentane		398.7
3-Ethylpentane		419.7
2,2,3-Trimethylbutane		391.2
C8H18	2-Methylheptane	461.5
3-Methylheptane		466.1
4-Methylheptane		466.1
2,2-Dimethylhexane		439.3
2,3-Dimethylhexane		450.6
2,4-Dimethylhexane		447.7
2,5-Dimethylhexane		444.8
3,3-Dimethylhexane		437.2

3,4-Dimethylhexane	454.4	
2,2,3-Trimethylpentane	429.7	
2,2,4-Trimethylpentane	424.7	
2,3,3-Trimethylpentane	427.2	
2,3,4-Trimethylpentane	441.8	
C9H20	2-Methyloctane	500.0
2,2,5-Trimethylhexane	479.9	
C10H22	2,2,3,3-Tetramethylhexane	465.3

Note: Data compiled and averaged from multiple sources.[\[3\]](#)[\[5\]](#) Minor variations may exist between different references.

Table 3: Standard Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ ) of Branched Alkanes (gas phase, kJ/mol)

Alkane	IUPAC Name	$\Delta G_f^\circ$ (kJ/mol)
C4H10	Isobutane (2-Methylpropane)	-20.8
C5H12	Isopentane (2-Methylbutane)	-12.2
Neopentane (2,2-Dimethylpropane)		-14.9
C6H14	Isohexane (2-Methylpentane)	-4.2
3-Methylpentane		-2.5
2,2-Dimethylbutane		-9.2
2,3-Dimethylbutane		-5.9
C7H16	2-Methylhexane	3.8
3-Methylhexane		5.4
2,2-Dimethylpentane		-2.5
2,3-Dimethylpentane		1.3
2,4-Dimethylpentane		-0.4
3,3-Dimethylpentane		0.8
3-Ethylpentane		7.9
2,2,3-Trimethylbutane		-3.8
C8H18	2-Methylheptane	11.7
3-Methylheptane		13.4
4-Methylheptane		13.4
2,2-Dimethylhexane		5.4
2,3-Dimethylhexane		9.2
2,4-Dimethylhexane		7.1
2,5-Dimethylhexane		10.0
3,3-Dimethylhexane		8.8

3,4-Dimethylhexane	11.7	
2,2,3-Trimethylpentane	4.6	
2,2,4-Trimethylpentane	1.7	
2,3,3-Trimethylpentane	5.4	
2,3,4-Trimethylpentane	8.4	
C9H20	2-Methyloctane	19.7
2,2,5-Trimethylhexane	13.0	
C10H22	2,2,3,3-Tetramethylhexane	12.1

Note: Calculated using  $\Delta G_f^\circ = \Delta H_f^\circ - T\Delta S^\circ$  from the data in Tables 1 and 2, with entropy of formation of elements taken into account.[3][8]

Table 4: Molar Heat Capacity (Cp) of Branched Alkanes (gas phase, J/mol·K)

Alkane	IUPAC Name	Cp (J/mol·K)
C4H10	Isobutane (2-Methylpropane)	97.5
C5H12	Isopentane (2-Methylbutane)	120.3
Neopentane (2,2-Dimethylpropane)		122.2
C6H14	Isohexane (2-Methylpentane)	144.3
3-Methylpentane		143.5
2,2-Dimethylbutane		143.5
2,3-Dimethylbutane		142.7
C7H16	2-Methylhexane	167.8
3-Methylhexane		167.0
2,2-Dimethylpentane		165.7
2,3-Dimethylpentane		165.7
2,4-Dimethylpentane		164.8
3,3-Dimethylpentane		166.1
3-Ethylpentane		165.7
2,2,3-Trimethylbutane		164.0
C8H18	2-Methylheptane	191.2
3-Methylheptane		190.4
4-Methylheptane		190.4
2,2-Dimethylhexane		188.7
2,3-Dimethylhexane		188.7
2,4-Dimethylhexane		187.9
2,5-Dimethylhexane		187.9
3,3-Dimethylhexane		189.1

3,4-Dimethylhexane	188.3	
2,2,3-Trimethylpentane	187.0	
2,2,4-Trimethylpentane	186.2	
2,3,3-Trimethylpentane	187.4	
2,3,4-Trimethylpentane	186.6	
C9H20	2-Methyloctane	214.6
2,2,5-Trimethylhexane	209.6	
C10H22	2,2,3,3-Tetramethylhexane	230.1

Note: Data compiled and averaged from multiple sources.[\[3\]](#)[\[9\]](#) Minor variations may exist between different references.

## Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of the thermodynamic properties of branched alkanes relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

### Determination of Enthalpy of Formation ( $\Delta H_f^\circ$ ) via Bomb Calorimetry

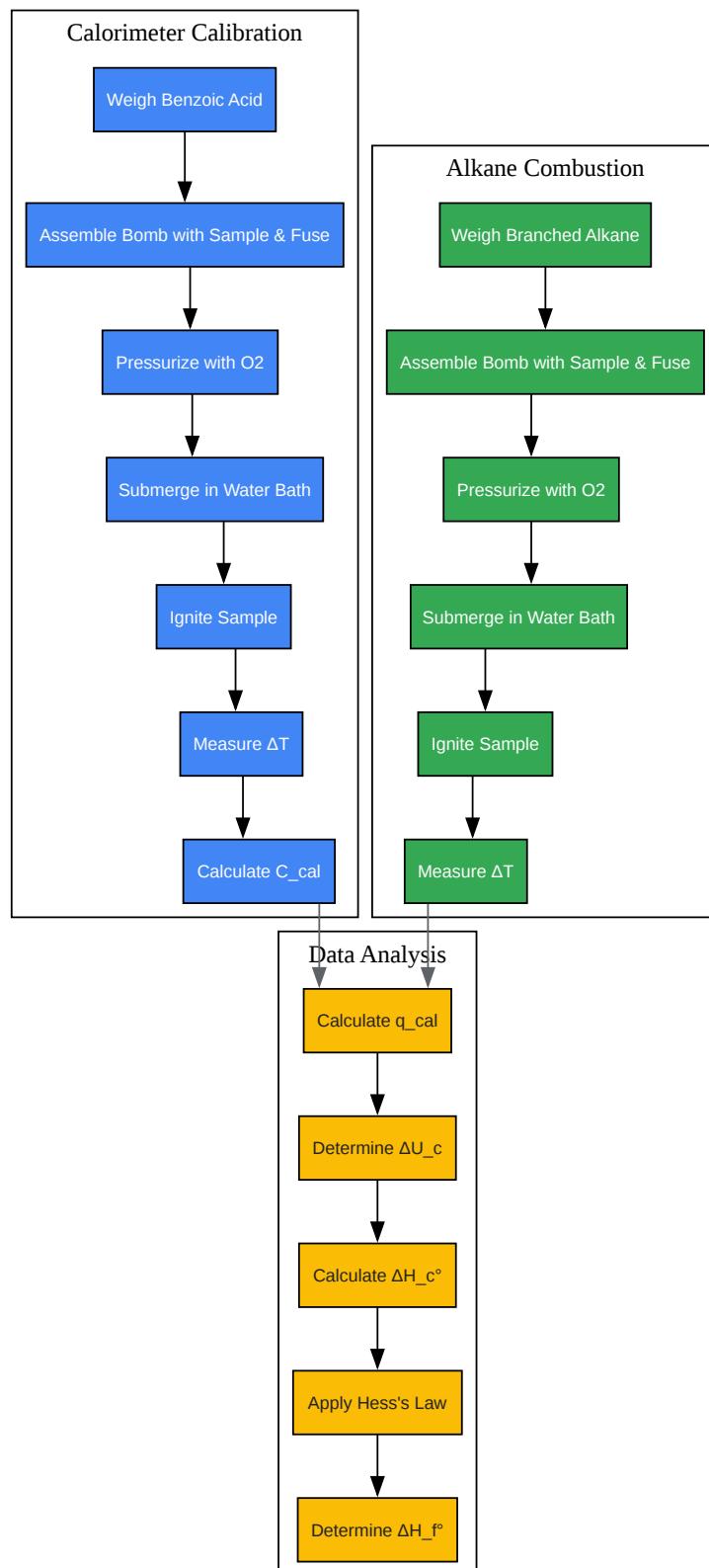
The standard enthalpy of formation of a compound is determined indirectly by measuring its enthalpy of combustion ( $\Delta H_c^\circ$ ) using a bomb calorimeter and then applying Hess's Law.[\[7\]](#)[\[10\]](#)

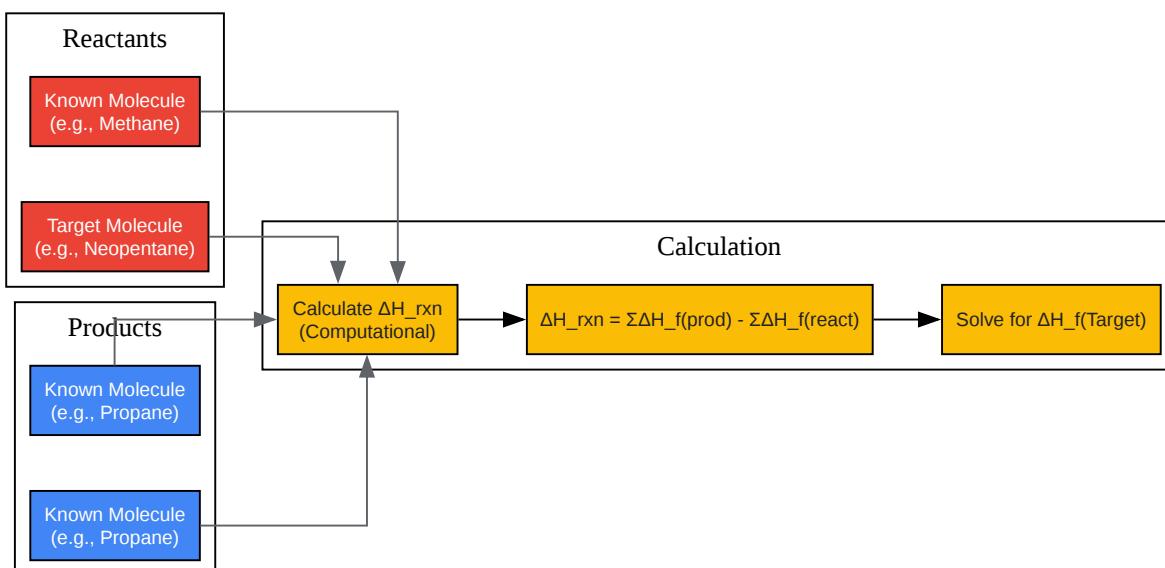
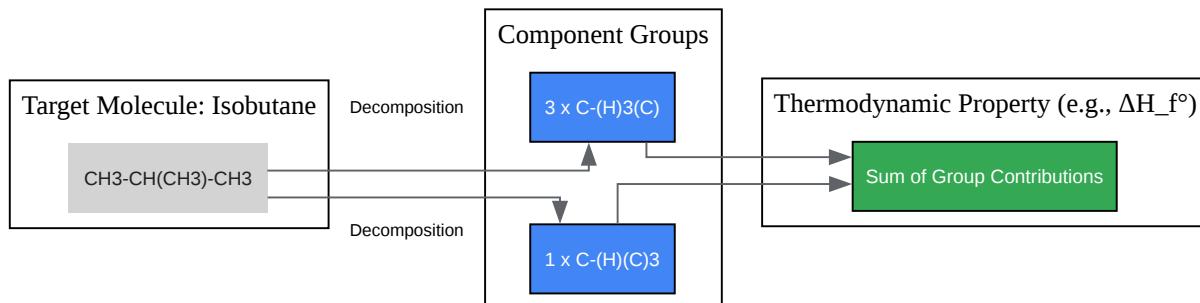
**Principle:** A known mass of the alkane is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

**Detailed Methodology:**

- Calibration of the Calorimeter:
  - A pellet of a substance with a known heat of combustion, typically benzoic acid, of a precisely known mass (around 1 g) is placed in the sample holder inside the bomb.
  - A fuse wire of known length is attached to the electrodes, with the wire in contact with the benzoic acid pellet.
  - The bomb is sealed and purged with oxygen to remove all nitrogen, then filled with high-pressure (approx. 30 atm) oxygen.[\[11\]](#)
  - The bomb is submerged in a known volume of water in the calorimeter.
  - The initial temperature of the water is recorded.
  - The sample is ignited by passing an electric current through the fuse wire.
  - The final temperature of the water after combustion is recorded.
  - The heat capacity of the calorimeter (C<sub>cal</sub>) is calculated using the known heat of combustion of benzoic acid and the measured temperature change.
- Combustion of the Branched Alkane:
  - A known mass of the liquid branched alkane is placed in a sample holder within the bomb.
  - The same procedure as for the calibration is followed: the bomb is sealed, filled with oxygen, submerged in the water bath, and the initial temperature is recorded.
  - The alkane is ignited, and the final temperature is recorded.
- Calculation of Enthalpy of Combustion (ΔH<sub>c°</sub>):
  - The heat absorbed by the calorimeter and water (q<sub>cal</sub>) is calculated using:  $q_{cal} = C_{cal} * \Delta T$
  - The heat of combustion at constant volume (ΔU<sub>c</sub>) is the negative of q<sub>cal</sub>.

- The enthalpy of combustion ( $\Delta H_c^\circ$ ) is then calculated from  $\Delta U_c$  using the following equation, which accounts for the change in the number of moles of gas ( $\Delta n_{\text{gas}}$ ) during the reaction:  $\Delta H_c^\circ = \Delta U_c + \Delta n_{\text{gas}} * R * T$
- Calculation of Enthalpy of Formation ( $\Delta H_f^\circ$ ):
  - Hess's Law is applied to the combustion reaction. The  $\Delta H_f^\circ$  of the alkane is calculated using the known standard enthalpies of formation of the products (CO<sub>2</sub> and H<sub>2</sub>O) and the experimentally determined  $\Delta H_c^\circ$  of the alkane.





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